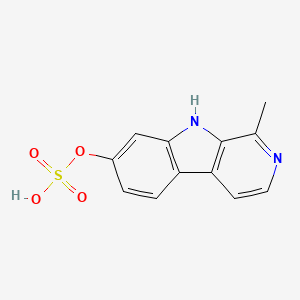
Harmol sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Harmol sulfate, also known as this compound, is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Mechanisms of Excretion
Research has indicated that the biliary excretion of harmol sulfate is primarily mediated by the breast cancer resistance protein (Bcrp) rather than other transport proteins such as multidrug resistance-associated protein 2 (Mrp2) or P-glycoprotein. A study conducted on perfused livers from mice and rats revealed significant differences in the transport mechanisms between these species, suggesting that the pharmacokinetics of this compound can vary based on the biological model used .
Key Findings:
- In mice, biliary excretion was significantly inhibited by the Bcrp inhibitor GF120918.
- In contrast, no significant decrease in biliary excretion was observed in rats, indicating a different transport mechanism at play.
Neuroprotective Properties
This compound has been implicated in neuroprotective applications, particularly concerning neurodegenerative diseases such as Parkinson's disease. Harmol itself exhibits properties that promote autophagy and enhance the degradation of α-synuclein, a protein associated with neurodegeneration. The mechanism involves activation of the autophagy-lysosome pathway, where this compound plays a crucial role in enhancing autophagic flux and lysosomal biogenesis .
Case Study Insights:
- Harmol was shown to promote α-synuclein clearance through the activation of the AMPK-mTOR-TFEB signaling pathway.
- In vivo studies demonstrated that harmol administration improved motor deficits in animal models by reducing α-synuclein load in critical brain regions .
Antitumoral and Antiviral Activities
The compound also exhibits potential antitumoral and antiviral activities. This compound has been studied for its ability to inhibit various cancer cell lines and viruses. Its mechanism may involve modulation of cellular pathways that lead to apoptosis or cell cycle arrest .
Experimental Evidence:
- Harmol demonstrated dose-dependent inhibition of tumor cell proliferation in vitro.
- Antiviral assays indicated efficacy against specific viral strains, suggesting a broad spectrum of biological activity.
Summary Table of Applications
Propiedades
Número CAS |
27067-62-5 |
|---|---|
Fórmula molecular |
C12H10N2O4S |
Peso molecular |
278.29 g/mol |
Nombre IUPAC |
(1-methyl-9H-pyrido[3,4-b]indol-7-yl) hydrogen sulfate |
InChI |
InChI=1S/C12H10N2O4S/c1-7-12-10(4-5-13-7)9-3-2-8(6-11(9)14-12)18-19(15,16)17/h2-6,14H,1H3,(H,15,16,17) |
Clave InChI |
XOPVDDSGVTVABP-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OS(=O)(=O)O |
SMILES canónico |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OS(=O)(=O)O |
Key on ui other cas no. |
27067-62-5 |
Sinónimos |
harmol sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















